1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine
CAS No.:
Cat. No.: VC18676704
Molecular Formula: C10H14BrN3O2S
Molecular Weight: 320.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrN3O2S |
|---|---|
| Molecular Weight | 320.21 g/mol |
| IUPAC Name | 1-(5-bromopyridin-2-yl)-4-methylsulfonylpiperazine |
| Standard InChI | InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | WTDRYWUNTPDPRZ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)Br |
Introduction
Chemical Identity and Physical Properties
The compound’s molecular formula is C₁₀H₁₄BrN₃O₂S, with a molecular weight of 320.21 g/mol . Its CAS registry number is 260441-55-2, and it features a piperazine core substituted at the 1-position with a 5-bromopyridin-2-yl group and at the 4-position with a methylsulfonyl moiety . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.66 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 463.3 ± 55.0 °C (Predicted) | |
| pKa | 6.06 ± 0.29 (Predicted) | |
| Solubility | Moderate in polar solvents |
The methylsulfonyl group enhances solubility in aqueous media, while the bromopyridine moiety contributes to electrophilic reactivity, enabling participation in cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of the Piperazine Core: Reacting 5-bromo-2-aminopyridine with a piperazine precursor under nucleophilic aromatic substitution (SNAr) conditions.
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Methylsulfonation: Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base.
Recent optimizations in piperazine synthesis, such as using cyclohexyl magnesium chloride to enhance nucleophilicity, have improved yields in analogous compounds . For example, Palbociclib—a related piperazine-containing drug—utilizes SNAr reactions with halogenated pyridines, suggesting potential parallels in methodology .
Challenges and Solutions
Key challenges include controlling regioselectivity during bromopyridine functionalization and avoiding over-sulfonation. Strategies involve:
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Temperature Modulation: Conducting reactions at 0–5°C to suppress side reactions.
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Catalytic Systems: Employing palladium catalysts for Suzuki-Miyaura couplings to introduce additional aromatic groups .
Biological Activities and Mechanisms
Anti-Inflammatory and Anticancer Properties
In silico studies of structurally related piperazine compounds demonstrate inhibition of PARP-1, a key enzyme in DNA repair, with docking scores ranging from −7.17 to −7.41 kcal/mol . Although direct evidence for this compound is lacking, its structural similarity to PARP-1 inhibitors like 5 and 9 (IC₅₀ = 1.72–2.72 μg/mL in SH-SY5Y and MCF7 cells) suggests potential anticancer utility .
Comparative Analysis with Related Derivatives
The bromopyridine moiety in this compound offers distinct electronic effects compared to chlorophenyl or benzyl groups in other derivatives, potentially altering target selectivity .
Recent Research and Future Directions
A 2024 study synthesized piperazine-substituted naphthoquinones with cytotoxic IC₅₀ values as low as 0.08 μg/mL, underscoring the therapeutic potential of piperazine hybrids . For 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine, future work should focus on:
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